molecular formula C24H24N2O5S B2502676 Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate CAS No. 332051-17-9

Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate

Cat. No. B2502676
CAS RN: 332051-17-9
M. Wt: 452.53
InChI Key: NHFSHHSQRJEXGR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a common chemical reaction involving organoboron reagents . Another reaction involving similar compounds is the catalytic protodeboronation of pinacol boronic esters .

Scientific Research Applications

  • Chemoselective Synthesis : A study by Pretto et al. (2019) highlights the use of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates in chemoselective synthesis. Their research shows the efficient synthesis of these compounds in moderate to good yields, demonstrating the chemical versatility of such molecules in synthetic applications (Pretto et al., 2019).

  • Novel Copolymers Formation : Research by Barilla et al. (2021) investigates the synthesis of novel copolymers using oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. Their work emphasizes the potential of these compounds in developing new polymeric materials with specific properties (Barilla et al., 2021).

  • Derivative Synthesis for Therapeutic Purposes : Mohamed (2014) describes the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting their potential in medicinal chemistry. These derivatives could have implications in drug design and development (Mohamed, 2014).

  • Antimicrobial and Antifungal Applications : Wardkhan et al. (2008) explored the antimicrobial activities of thiazole derivatives, which includes compounds structurally similar to ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate. This study showcases the potential use of these compounds in combating microbial and fungal infections (Wardkhan et al., 2008).

  • Thermodynamic Property Study : Ridka et al. (2019) conducted a study on the thermodynamic properties of related compounds, providing insights into the solubility and behavior of these compounds in different solvents. This research is crucial for understanding the physical and chemical properties of such molecules (Ridka et al., 2019).

  • Synthesis of Antitumor Antibiotics : Liao et al. (1976) report the synthesis of the C-D ring portion of the antitumor antibiotic streptonigrin using a similar compound. This demonstrates the role of such chemicals in the synthesis of complex therapeutic agents (Liao et al., 1976).

Mechanism of Action

The Suzuki–Miyaura (SM) coupling reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Safety and Hazards

The safety data sheet for a similar compound, Ethyl acetate, indicates that it is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness .

Future Directions

The Suzuki–Miyaura (SM) coupling reaction and the catalytic protodeboronation of pinacol boronic esters are areas of ongoing research . These reactions have wide applications in the synthesis of complex organic compounds, and further advancements in these areas could lead to more efficient and environmentally friendly synthesis methods.

properties

IUPAC Name

ethyl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-3-30-23(28)15-32-24-19(13-25)18(12-22(27)26-24)17-9-10-20(29-2)21(11-17)31-14-16-7-5-4-6-8-16/h4-11,18H,3,12,14-15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFSHHSQRJEXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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